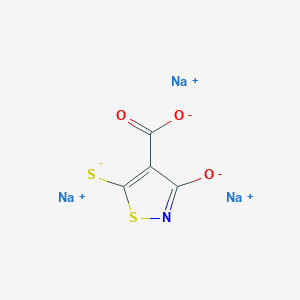
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as sodium 5-sulfosalicylate and derivatives of isothiazole, involves various chemical reactions including alkylation, cyclization, and oxidation processes. For instance, alkylation of sodium 3-iminobutyronitrile and carbon disulfide produces alkyl 2-cyano-3-iminodithiobutyrates, which upon iodine oxidation afford alkylthioisothiazole derivatives (James & Krebs, 1982). Furthermore, the synthesis of nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex demonstrates the complexity and versatility of reactions involving sodium compounds and heterocyclic structures (Qin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reveals intricate details about the coordination modes and the geometric arrangement of atoms within these compounds. For example, the sodium cation in sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is coordinated by two N atoms and three O atoms, forming layers of ions lying parallel to the bc plane (El‐Hiti et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of sulfosalicylates and isothiazoles often involve coordination with metals, demonstrating potential for forming complexes with biological and catalytic activities. For instance, the reaction of sodium 5-sulfosalicylate with copper(II) leads to the formation of a complex demonstrating unusual coordination modes, which is significant for understanding the chemical behavior of sulfosalicylates (Marzotto et al., 2001).
Wissenschaftliche Forschungsanwendungen
Energy Storage
Sodium compounds have been explored for their potential in energy storage solutions, particularly in the development of sodium-ion batteries. For instance, room temperature sodium-sulfur batteries and sodium-ion cathodes have been identified as promising for large-scale electric energy storage, owing to sodium's abundance and low cost. The research emphasizes the development of electrode materials and electrolytes to enhance performance and reliability for renewable energy and smart grid applications (Pan, Hu, & Chen, 2013).
Pharmacology
In pharmacology, sodium derivatives such as Sodium Tanshinone IIA Sulfonate have been highlighted for their multiple pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects. These compounds have been studied for their potential in treating cardiovascular diseases, showcasing the versatility of sodium compounds in drug development and therapeutic applications (Zhou et al., 2019).
Environmental Remediation
Nanoscale zero-valent iron (nZVI) combined with sodium-based oxidants has been explored for the remediation of pollutants in water and soil. This highlights the role of sodium compounds in enhancing the efficiency of environmental remediation technologies, particularly in the activation of oxidants to remove contaminants (Li & Liu, 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H33512. The precautionary statements include P261-P305+P351+P33812.
Zukünftige Richtungen
The future directions of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate are not explicitly mentioned in the available resources. However, given its chemical properties, it may have potential applications in various fields of chemistry and materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZADVMVJWLIDI-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4NNa3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)